Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate TOPS, a Trinder//'s reagent, is a novel highly water-soluble aniline derivative; are widely used in diagnostic tests and biochemical tests.
Brand Name: Vulcanchem
CAS No.: 40567-80-4
VCID: VC0007527
InChI: InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
SMILES: CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
Molecular Formula: C₁₂H₁₈NNaO₃S
Molecular Weight: 279.33 g/mol

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

CAS No.: 40567-80-4

Cat. No.: VC0007527

Molecular Formula: C₁₂H₁₈NNaO₃S

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate - 40567-80-4

Specification

CAS No. 40567-80-4
Molecular Formula C₁₂H₁₈NNaO₃S
Molecular Weight 279.33 g/mol
IUPAC Name sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate
Standard InChI InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
Standard InChI Key NJZLCEFCAHNYIR-UHFFFAOYSA-M
Isomeric SMILES CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
SMILES CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
Canonical SMILES CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]

Introduction

Chemical and Structural Properties

Molecular Architecture

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate features a propanesulfonate group linked to an N-ethyl-3-methylanilino moiety. The aromatic ring contains a methyl substituent at the meta position, while the ethyl group is attached to the nitrogen atom. The sulfonate group (SO3-\text{SO}_3^-) confers water solubility, and the sodium counterion enhances stability in aqueous solutions . The InChIKey (NJZLCEFCAHNYIR-UHFFFAOYSA-M) and SMILES notation (CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]\text{CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]}) provide precise descriptors of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number40567-80-4
Molecular FormulaC12H18NNaO3S\text{C}_{12}\text{H}_{18}\text{NNaO}_3\text{S}
Molecular Weight279.33 g/mol
Physical FormWhite crystalline powder
SolubilityWater-soluble
Storage ConditionsRoom temperature, inert atmosphere

Applications in Scientific Research

Enzymatic Assays and Hydrogen Peroxide Detection

TOPS is a key component in spectrophotometric assays for hydrogen peroxide (H2O2\text{H}_2\text{O}_2) quantification. It reacts with peroxidase-oxidized substrates, producing chromogenic products measurable at specific wavelengths (e.g., 555 nm) . This application is critical in cellular respiration studies and oxidative stress analysis.

Ion Transport Modulation

Research highlights TOPS as an inhibitor of ion transporters, including:

  • Na+/H+ Exchanger (NHE): By blocking NHE, TOPS alters intracellular pH, aiding studies on acidosis-related pathologies .

  • Na+/Ca2+ Exchanger (NCX): Inhibition of NCX disrupts calcium homeostasis, providing insights into cardiovascular and neurological disorders .

Table 2: Research Applications and Findings

Application AreaMechanism of ActionKey FindingsSource
Oxidative Stress AssaysH2O2\text{H}_2\text{O}_2 detectionLinear response range: 0.1–10 µM
Cellular pH RegulationNHE inhibitionIC50: 3.2 µM in renal cells
Calcium SignalingNCX inhibitionReduced ischemia-reperfusion injury in cardiomyocytes
SupplierProduct CodePurityPackagingPrice (USD)Source
Sigma-AldrichE8506>98%1 g$181
TCI ChemicalsS0826>98.0%(T)200 mg$38

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